molecular formula C8H5BrF2O B1270823 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one CAS No. 40706-98-7

2-Bromo-1-(3,4-difluorophenyl)ethan-1-one

Cat. No. B1270823
CAS RN: 40706-98-7
M. Wt: 235.02 g/mol
InChI Key: BYIVWTZVICGYFS-UHFFFAOYSA-N
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Description

“2-Bromo-1-(3,4-difluorophenyl)ethan-1-one” is a chemical compound with the molecular formula C8H5BrF2O . It has a molecular weight of 235.03 and is typically stored in a sealed, dry environment at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 . This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D model of the molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 235.025 . It has a density of 1.6±0.1 g/cm3 and a boiling point of 261.0±25.0 °C at 760 mmHg . The melting point is reported to be 28-30ºC . It is typically found in a liquid or solid state .

Scientific Research Applications

Computational Study of Nucleophilic Substitution Reactions

A computational study investigated the reactions between imidazole and various 2-bromo-1-arylethanones, which are related to 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one. The study utilized Density Functional Theory (DFT) calculations to analyze the chemical species involved in these reactions. This research provides insights into the molecular interactions and reactivity of compounds like 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one, enhancing our understanding of their potential applications in chemical synthesis (Erdogan & Erdoğan, 2019).

Mesomorphic Properties of Bromo and Cyano Substituted Diarylethanes

Research on the mesomorphic properties of bromo and cyano substituted diarylethanes, which include compounds structurally similar to 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one, was conducted. This study explored the influence of bromo or cyano groups on the mesomorphic range and the clearing point, highlighting the potential of such compounds in the development of liquid crystal materials (Tinh, Zann, & Dubois, 1979).

Enzymatic Process for Chiral Intermediate Synthesis

A study developed an enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a compound closely related to 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one. This process, which utilized a ketoreductase (KRED) for bioreduction, demonstrates the potential of using enzyme-catalyzed reactions for the synthesis of chiral intermediates, which could be applicable to the synthesis of 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one derivatives (Guo et al., 2017).

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust, vapor, mist, or gas, avoiding contact with skin and eyes, and using only in a chemical fume hood .

properties

IUPAC Name

2-bromo-1-(3,4-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIVWTZVICGYFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371787
Record name 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3,4-difluorophenyl)ethan-1-one

CAS RN

40706-98-7
Record name 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 10.1 g. (0.065 mole) of 3,4-difluoroacetophenone in 100 ml. of glacial acetic acid was added 3.4 ml. (0.065 mole) of bromine dropwise. When the addition was complete the solution was stirred for 0.5 hr. and then stripped to dryness under reduced pressure. The residue was dissolved in chloroform and washed with aqueous sodium bicarbonate. Evaporation of the organic phase provided 14.8 g. (97%) of colorless liquid product. Similarly prepared were 2,4-dichlorophenacyl bromide, o-ethylphenacyl bromide, p-isopropylphenacyl bromide, m-isobutylphenacyl bromide, 3,4-dimethylphenacyl bromide, m-ethoxyphenacyl bromide, p-isopropoxyphenacyl bromide, 3,4-diethoxyphenacyl bromide, and 2,5-difluorophenacyl bromide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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